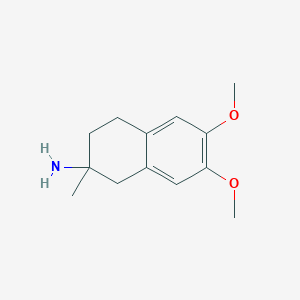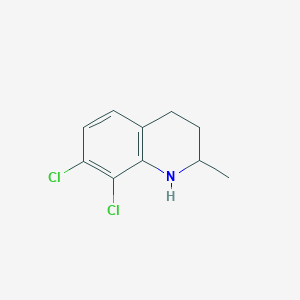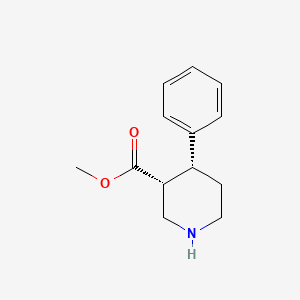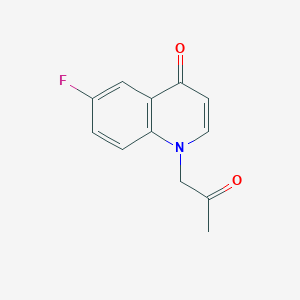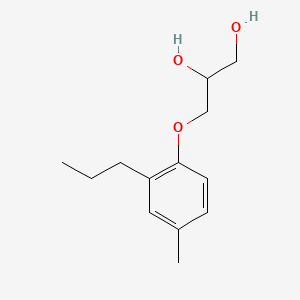
3-(4-Methyl-2-propylphenoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-2-propylphenoxy)propane-1,2-diol is an organic compound that belongs to the class of phenoxypropanediols It is characterized by the presence of a phenoxy group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-propylphenoxy)propane-1,2-diol typically involves the reaction of 4-methyl-2-propylphenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield the desired diol . The reaction conditions often include the use of solvents like water or ethanol and may be facilitated by ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-2-propylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(4-Methyl-2-propylphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-2-propylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The diol moiety can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylphenoxy)propane-1,2-diol: Similar structure but with a methyl group at a different position.
3-(4-Methoxyphenoxy)propane-1,2-diol: Contains a methoxy group instead of a methyl group.
3-(4-Ethylphenoxy)propane-1,2-diol: Contains an ethyl group instead of a propyl group.
Uniqueness
3-(4-Methyl-2-propylphenoxy)propane-1,2-diol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Propiedades
Número CAS |
63991-80-0 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(4-methyl-2-propylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-3-4-11-7-10(2)5-6-13(11)16-9-12(15)8-14/h5-7,12,14-15H,3-4,8-9H2,1-2H3 |
Clave InChI |
OSVWSAJDSWJMAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


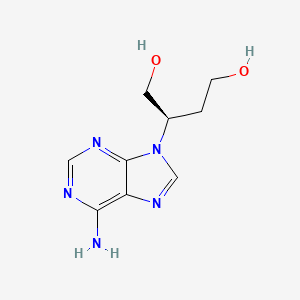
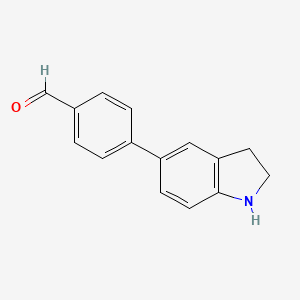
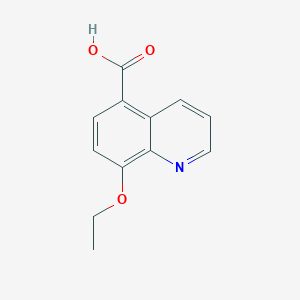
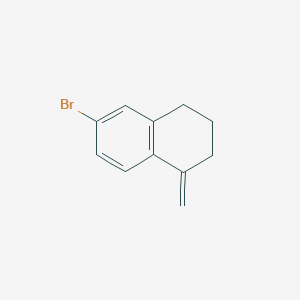
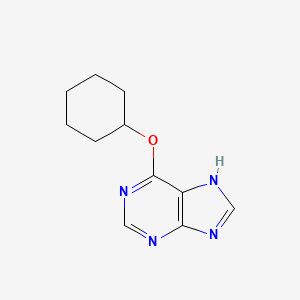
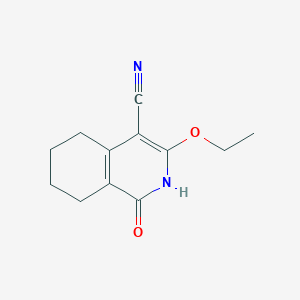
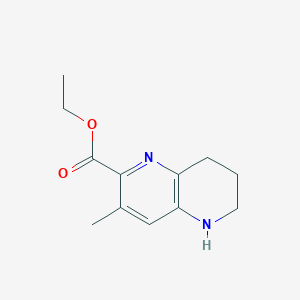
![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)
